2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide
Description
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide is a benzoxazole derivative featuring a 3-methoxyphenoxymethyl substituent at position 3 and an acetamide group linked via an ether bond at position 6 of the benzoxazole core.
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-[[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide |
InChI |
InChI=1S/C17H16N2O5/c1-21-11-3-2-4-12(7-11)22-9-15-14-6-5-13(23-10-17(18)20)8-16(14)24-19-15/h2-8H,9-10H2,1H3,(H2,18,20) |
InChI Key |
FQBBTVOWDLXBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with a suitable benzoxazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzoxazole ring can produce a partially saturated compound.
Scientific Research Applications
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Benzoxazole-Based Acetamides
Example Compound : N-[3-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,2-benzoxazol-6-yl]acetamide
- Core Structure : 1,2-Benzoxazole with a piperidinylethyl substituent at position 3 and acetamide at position 5.
- Activity : Exhibits acetylcholinesterase (AChE) inhibition with an IC50 of ~2.8 µM and Ki of 2.82 µM, suggesting utility in neurodegenerative disease research .
- Key Difference: The target compound lacks the piperidinylethyl moiety, which likely enhances AChE binding in the analog. The 3-methoxyphenoxymethyl group in the target may instead improve lipophilicity or metabolic stability.
Benzothiazole-Based Acetamides (Patent: EP 3 348 550A1)
Example Compounds :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28)
- Core Structure : Benzothiazole with trifluoromethyl/methoxy groups at position 6 and substituted acetamide side chains.
- Synthesis : Prepared via microwave-assisted coupling of acid chlorides with benzothiazole amines .
- Key Differences: Benzothiazoles (sulfur atom) vs. benzoxazoles (oxygen atom) exhibit distinct electronic profiles, affecting binding affinity and solubility. The trifluoromethyl group in benzothiazole analogs enhances metabolic resistance compared to the methoxyphenoxy group in the target compound .
Coumarin-Linked Acetamides
Example Compounds :
- N-[4-oxo-2-(O-tolyl)thiazolidin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide (Compound 6)
- N-(4-amino-2,3-dimethyl-8-oxo-1-phenyl-6-thia-1,2,9-triazaspiro[4.4]non-3-en-9-yl)-2-[(coumarin-4-yl)oxy]acetamide (Compound 7)
Triazine and Oxazoloquinoline Derivatives
Example Compound: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)
- Core Structure: Triazine with methoxyphenoxy and benzoate substituents.
- Synthesis : Multi-step nucleophilic substitution on trichlorotriazine .
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- The target compound’s methoxyphenoxy group may enhance CNS penetration compared to polar substituents in coumarin analogs .
- Synthetic Feasibility: Microwave-assisted synthesis (as in benzothiazole analogs) could streamline the target compound’s production, though hydrazide cyclization () is another viable route .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., trifluoromethyl) on benzothiazoles improve stability but may reduce solubility.
- The acetamide linkage is critical for hydrogen bonding in enzyme inhibition .
Biological Activity
Introduction
2-({3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetamide, with CAS number 1081131-50-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidative, and antibacterial properties based on various research findings.
Chemical Properties
- Molecular Formula : C₁₇H₁₆N₂O₅
- Molecular Weight : 328.32 g/mol
The structure of the compound includes a benzoxazole moiety and methoxyphenyl groups, which are known to influence biological activity.
Antiproliferative Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study highlighted that certain substituted benzoxazole derivatives displayed selective activity against the MCF-7 breast cancer cell line with IC₅₀ values ranging from 1.2 to 5.3 μM .
- The presence of hydroxyl and methoxy groups on the phenyl ring significantly enhances antiproliferative activity. Compounds with these substitutions showed IC₅₀ values as low as 3.1 μM against MCF-7 cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Hydroxy and methoxy substitutions |
| Compound B | HCT116 | 3.7 | Methyl group on N atom |
| Compound C | HEK 293 | 5.3 | Selective activity |
Antioxidative Activity
The antioxidative properties of benzoxazole derivatives have been extensively studied. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
- In vitro assays demonstrated that certain derivatives exhibited significantly improved antioxidative activity compared to standard antioxidants like BHT .
- The compounds' antioxidative capacity was confirmed using spectroscopic methods, indicating their potential in reducing oxidative damage in cells.
Table 2: Antioxidative Activities of Selected Compounds
| Compound | Method Used | Activity Level |
|---|---|---|
| Compound A | DPPH Scavenging | High |
| Compound B | ABTS Assay | Moderate |
| Compound C | FRAP Assay | Low |
Antibacterial Activity
Antibacterial properties are another significant aspect of the biological activity of benzoxazole derivatives.
- One study reported that compounds with specific substitutions showed strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) as low as 8 μM .
Table 3: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound A | E. faecalis | 8 |
| Compound B | S. epidermidis | 1000 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of methoxy-substituted benzoxazole derivatives:
- Synthesis and Evaluation : Research conducted on various methoxy-substituted benzoxazole derivatives revealed that structural modifications significantly impacted their biological activities, particularly in cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
- Comparative Studies : Comparative studies with known antiproliferative agents like doxorubicin showed that some derivatives possess comparable or superior activity, suggesting their potential for development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
